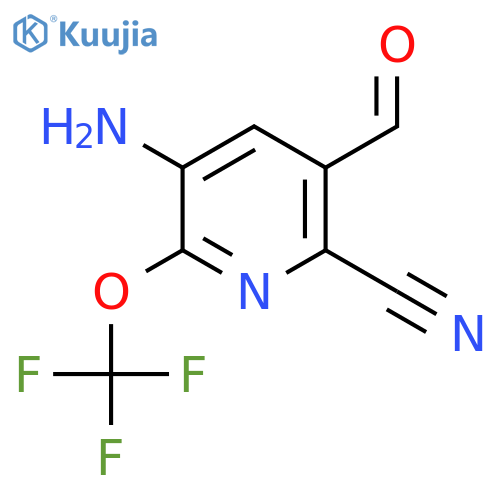Cas no 1804388-28-0 (3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
3-アミノ-6-シアノ-2-(トリフルオロメトキシ)ピリジン-5-カルボキシアルデヒドは、高反応性を有するピリジン誘導体です。分子内にアミノ基、シアノ基、トリフルオロメトキシ基、およびアルデヒド基という複数の官能基を備えており、医薬品中間体や農薬合成における多様な変換反応に利用可能です。特にアルデヒド基は求核付加反応や還元アミノ化に、シアノ基は環化反応や加水分解反応に適しています。トリフルオロメトキシ基の導入により、脂溶性の向上や代謝安定性の付与が期待されます。高い純度と安定性を兼ね備えた本化合物は、創薬化学における重要なビルディングブロックとしての価値を有します。

1804388-28-0 structure
商品名:3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
CAS番号:1804388-28-0
MF:C8H4F3N3O2
メガワット:231.131471633911
CID:4801682
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
-
- インチ: 1S/C8H4F3N3O2/c9-8(10,11)16-7-5(13)1-4(3-15)6(2-12)14-7/h1,3H,13H2
- InChIKey: VDAWJDNCKIQTPO-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CC(C=O)=C(C#N)N=1)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 311
- トポロジー分子極性表面積: 89
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026004857-500mg |
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1804388-28-0 | 97% | 500mg |
$999.60 | 2022-04-02 | |
| Alichem | A026004857-1g |
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1804388-28-0 | 97% | 1g |
$1,747.20 | 2022-04-02 |
3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
1804388-28-0 (3-Amino-6-cyano-2-(trifluoromethoxy)pyridine-5-carboxaldehyde) 関連製品
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
